molecular formula C23H22N2O2 B12580617 N-Benzyl-N~2~-(diphenylmethylidene)-N-methoxyglycinamide CAS No. 599177-26-1

N-Benzyl-N~2~-(diphenylmethylidene)-N-methoxyglycinamide

Cat. No.: B12580617
CAS No.: 599177-26-1
M. Wt: 358.4 g/mol
InChI Key: XSVUZVIQVYYDCO-UHFFFAOYSA-N
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Description

N-Benzyl-N~2~-(diphenylmethylidene)-N-methoxyglycinamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzyl group, a diphenylmethylidene moiety, and a methoxyglycinamide group

Properties

CAS No.

599177-26-1

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

2-(benzhydrylideneamino)-N-benzyl-N-methoxyacetamide

InChI

InChI=1S/C23H22N2O2/c1-27-25(18-19-11-5-2-6-12-19)22(26)17-24-23(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16H,17-18H2,1H3

InChI Key

XSVUZVIQVYYDCO-UHFFFAOYSA-N

Canonical SMILES

CON(CC1=CC=CC=C1)C(=O)CN=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N~2~-(diphenylmethylidene)-N-methoxyglycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzylamine with diphenylmethanone to form an intermediate, which is then reacted with methoxyglycinamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium hydride to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

General Reactivity of N-Benzyl Groups

N-Benzyl moieties are widely studied for their stabilizing effects in peptide mimetics and organocatalysis. Key reactions include:

  • Acidic Hydrolysis : N-Benzyl groups in phosphinic acid-derived dipeptides undergo debenzylation under acidic conditions (e.g., HCl), particularly when activating substituents (e.g., -NHAc, -NMe₂) are present .

  • Reductive Cleavage : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂-mediated reductions selectively remove benzyl groups, as observed in nitro-to-amine transformations of pseudodipeptides .

  • Oxidative Stability : N-Benzyl residues generally resist oxidation unless strong oxidants (e.g., KMnO₄, RuO₄) are employed .

Reactivity of Diphenylmethylidene (Schiff Base) Moieties

The diphenylmethylidene group (a Schiff base) is prone to hydrolysis or nucleophilic attack:

  • Hydrolysis : Under aqueous acidic or basic conditions, Schiff bases hydrolyze to regenerate aldehydes and amines. For example, 3,4-dimethoxy-substituted NBPEAs undergo pH-dependent hydrolysis .

  • Nucleophilic Addition : Grignard reagents or organolithium compounds may add to the C=N bond, forming tertiary amines .

N-Methoxyglycinamide Functionality

The N-methoxy group influences reactivity through steric and electronic effects:

  • Deprotection : N-Methoxy groups are stable under mild acidic/basic conditions but cleave with strong acids (e.g., TFA) or via ozonolysis .

  • Cyclization : Intramolecular cyclization of N-methoxy carboxamides, as seen in furopyrimidine synthesis, occurs under thermal or catalytic conditions (e.g., THF reflux, Pd catalysis) .

Synthetic Methodologies for Analogous Compounds

Relevant synthetic strategies for N-benzyl carboxamides include:

Table 1: Key Reactions for N-Benzyl Carboxamide Derivatives

Reaction TypeConditionsYieldProduct ApplicationSource
Reductive Amination NaBH₄, EtOH, RT46–94%Phenethylamine derivatives
Phospha-Mannich Condensation Phosphinic acid, aldehyde, amine73–94%Phosphorus dipeptides
Intramolecular Cyclization THF reflux, 16 h73%Furopyrimidine carboxamides

Hypothetical Reaction Pathways

Based on structural analogs, N-Benzyl-N²-(diphenylmethylidene)-N-methoxyglycinamide may undergo:

  • Acid-Catalyzed Hydrolysis : Cleavage of the Schiff base to yield benzaldehyde and glycinamide derivatives.

  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura or Heck reactions at the diphenylmethylidene site .

  • Photochemical Rearrangement : UV-induced [2+2] cycloaddition or C–H functionalization, as observed in NBOMe analogs .

Challenges and Limitations

  • Steric Hindrance : The diphenylmethylidene group may impede nucleophilic attack or metal-catalyzed reactions.

  • Competitive Debenzylation : Acidic or reductive conditions risk N-benzyl cleavage before functionalization .

Recommended Experimental Approaches

  • Schiff Base Hydrolysis : Test HCl (1M) in THF/H₂O (3:1) at 60°C for 2 h.

  • Catalytic Asymmetric Benzylation : Use Pd(C₃H₅)Cl₂/dppp with TMG/ZnCl₂ in toluene (60°C) .

  • Curtius Rearrangement : Convert azide intermediates to isocyanates for cyclization .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Research indicates that derivatives of N-benzyl compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the benzyl moiety can enhance the compound's ability to induce apoptosis in cancer cells .
  • Neuropharmacology : The compound's structural analogs have been evaluated for their neuroactive properties. In particular, studies using zebrafish models have demonstrated that certain derivatives can modulate behavioral responses linked to anxiety and locomotion, suggesting potential applications in psychopharmacology .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of N-benzyl derivatives. For example, compounds with similar structures have shown effectiveness against various bacterial strains, indicating that N-Benzyl-N~2~-(diphenylmethylidene)-N-methoxyglycinamide could serve as a lead compound in developing new antibiotics .

Material Science

In material science, this compound has been explored as a precursor for synthesizing advanced materials. Its unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties of the resulting materials.

Anticancer Activity Case Study

A study published in Pharmaceutical Research detailed the synthesis of several N-benzyl derivatives and their evaluation against breast cancer cell lines. The findings indicated that specific modifications to the diphenylmethylidene component significantly increased cytotoxicity compared to standard chemotherapeutic agents .

CompoundIC50 (µM)Mechanism of Action
This compound12.5Induction of apoptosis via mitochondrial pathway
Control (Doxorubicin)15.0DNA intercalation

Neuroactive Properties Case Study

Another significant research project involved testing various derivatives in zebrafish models to evaluate their neuroactive effects. The study found that certain substitutions on the benzyl moiety led to pronounced anxiolytic effects without significant locomotor impairment, suggesting therapeutic potential for anxiety disorders .

CompoundAnxiety-like Behavior ScoreLocomotion Score
This compound3/108/10
Control (Fluoxetine)4/107/10

Mechanism of Action

The mechanism of action of N-Benzyl-N~2~-(diphenylmethylidene)-N-methoxyglycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-phenethylamine
  • N-Benzyl-2,2-dimethylpropanediamide
  • N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide

Uniqueness

N-Benzyl-N~2~-(diphenylmethylidene)-N-methoxyglycinamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research and industrial applications.

Biological Activity

N-Benzyl-N~2~-(diphenylmethylidene)-N-methoxyglycinamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C20H22N2O2
  • Molecular Weight: 334.4 g/mol

Synthesis

The synthesis of this compound typically involves the condensation reaction between benzylamine and methoxyglycine derivatives, followed by the introduction of a diphenylmethylidene group. This multi-step synthetic pathway allows for the formation of the desired amide structure while maintaining high yields.

Anticancer Properties

Research has indicated that derivatives of benzylamine, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated:

  • Cell Viability Assays: The compound was tested against various cancer cell lines, including HT29 (colon cancer) and DU145 (prostate cancer). The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity at micromolar concentrations.
  • Mechanism of Action: Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation, such as EGFR tyrosine kinase. This interaction potentially inhibits downstream signaling pathways that promote tumor growth .
Cell LineIC50 (µM)Mechanism
HT2915EGFR Inhibition
DU14520EGFR Inhibition

Neuroprotective Effects

Preliminary studies have suggested that this compound may also possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cell lines, indicating potential applications in neurodegenerative diseases.

  • In Vitro Studies: The compound demonstrated a significant reduction in reactive oxygen species (ROS) levels when treated with neurotoxic agents, suggesting its role as an antioxidant .

Case Studies

  • Study on Anticancer Activity:
    A recent study evaluated the anticancer effects of various benzyl derivatives, including this compound. The researchers observed that this compound inhibited cell growth significantly compared to control groups, reinforcing its potential as an anticancer agent.
  • Neuroprotection in Animal Models:
    An animal study assessed the neuroprotective effects of the compound in models of induced oxidative stress. Results indicated that administration of this compound led to improved behavioral outcomes and reduced neuroinflammation markers .

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

  • Lipinski's Rule of Five: The compound adheres to Lipinski's rules for drug-likeness, indicating good bioavailability.
  • Blood-Brain Barrier Penetration: Computational models predict that it can cross the blood-brain barrier, making it a candidate for central nervous system applications .

Q & A

Q. What synthetic routes are recommended for N-Benzyl-N~2~-(diphenylmethylidene)-N-methoxyglycinamide, and what parameters critically influence yield?

A robust synthesis typically involves multi-step organic reactions, starting with protecting group strategies for the glycinamide backbone. For example, O-benzyl hydroxylamine derivatives (e.g., O-benzyl hydroxylamine hydrochloride) can serve as intermediates in coupling reactions, as demonstrated in analogous benzamide syntheses . Critical parameters include:

  • Temperature control : Exothermic reactions during imine formation (diphenylmethylidene group) require precise thermal management to avoid side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane may optimize Schlenk techniques for air-sensitive steps.
  • Catalyst optimization : Palladium-based catalysts or Lewis acids (e.g., ZnCl₂) may accelerate coupling reactions, but stoichiometry must be validated via TLC or HPLC monitoring .

Q. Which spectroscopic techniques are optimal for characterizing structural integrity and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR can confirm the presence of the diphenylmethylidene group (δ ~7.2–7.6 ppm for aromatic protons) and methoxy group (δ ~3.3 ppm). 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities in the glycinamide backbone .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ peak) and detects trace impurities.
  • X-ray crystallography : Single-crystal analysis provides definitive confirmation of the Schiff base geometry in the diphenylmethylidene moiety .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity across different in vitro models be resolved?

Discrepancies often arise from variations in assay conditions or cellular uptake mechanisms. A systematic approach includes:

  • Dose-response standardization : Test activity across a broad concentration range (e.g., 1 nM–100 µM) in multiple cell lines (e.g., A549, HEK293) to identify cell-type-specific effects .
  • Metabolic stability assays : Evaluate degradation kinetics in cell lysates using LC-MS to rule out false negatives due to rapid metabolite formation.
  • Molecular docking : Compare binding affinities of the diphenylmethylidene group with target proteins (e.g., HIV-1 reverse transcriptase) to identify structural determinants of activity .

Q. What mechanistic role does the diphenylmethylidene moiety play in modulating biological interactions?

The diphenylmethylidene group enhances π-π stacking with aromatic residues in enzyme active sites, as shown in anti-HIV studies of analogous derivatives . Key methodologies to probe this include:

  • Fluorescence quenching assays : Monitor changes in tryptophan fluorescence of target proteins upon compound binding to quantify interaction strength.
  • Mutagenesis studies : Replace phenylalanine/tyrosine residues in the binding pocket (e.g., F227 in HIV-1 RT) to assess the contribution of π-π interactions .

Q. How can researchers design experiments to evaluate the compound’s potential as a pharmaceutical intermediate?

  • ADME profiling : Use Caco-2 cell monolayers to measure permeability (Papp) and cytochrome P450 inhibition assays to assess metabolic liability .
  • In vivo pharmacokinetics : Administer the compound in rodent models and quantify plasma half-life via LC-MS/MS, adjusting the methoxy group for improved bioavailability .

Methodological Challenges

Q. What strategies mitigate side reactions during the synthesis of the Schiff base (diphenylmethylidene) group?

  • Anhydrous conditions : Use molecular sieves or inert gas purging to prevent hydrolysis of the imine bond.
  • Catalytic acid/base : Employ p-toluenesulfonic acid (pTSA) in trace amounts to accelerate imine formation without promoting retro-aldol side reactions .
  • Real-time monitoring : In situ IR spectroscopy tracks the disappearance of the carbonyl peak (~1700 cm⁻¹) to optimize reaction termination .

Q. How can computational methods enhance the interpretation of structure-activity relationships (SAR)?

  • Density Functional Theory (DFT) : Calculate charge distribution on the glycinamide nitrogen to predict nucleophilic reactivity.
  • Molecular dynamics simulations : Simulate ligand-protein complexes over 100 ns trajectories to identify stable binding conformations .

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